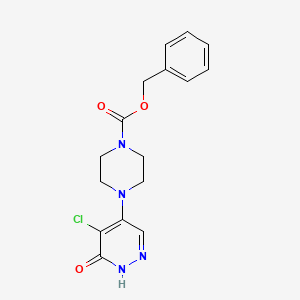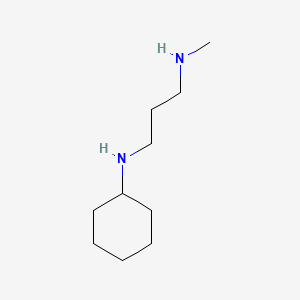
Benzyl 4-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)tetrahydro-1(2H)-pyrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)tetrahydro-1(2H)-pyrazinecarboxylate is a complex organic compound that features a unique combination of pyridazine and pyrazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)tetrahydro-1(2H)-pyrazinecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazine Ring: Starting with a suitable dicarbonyl compound, the pyridazine ring is formed through a cyclization reaction with hydrazine derivatives under controlled conditions.
Formation of the Pyrazine Ring: The pyrazine ring is synthesized by reacting appropriate diamine precursors with diketones or diesters.
Esterification: The final step involves the esterification of the carboxylate group with benzyl alcohol under acidic or basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the carbonyl group in the pyridazine ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyridazine ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazine derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
- Potential use in drug design and development, particularly in targeting specific enzymes or receptors.
Industry:
- Potential applications in the development of new materials with specific properties.
- Used in the synthesis of intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The exact mechanism of action of Benzyl 4-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)tetrahydro-1(2H)-pyrazinecarboxylate depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or altering their function. The presence of the chlorine atom and the pyrazine ring may enhance its binding affinity and specificity towards certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Benzyl 4-(6-oxo-1,6-dihydro-4-pyridazinyl)tetrahydro-1(2H)-pyrazinecarboxylate: Lacks the chlorine atom, which may result in different reactivity and biological activity.
Benzyl 4-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)tetrahydro-1(2H)-pyridinecarboxylate:
Uniqueness: The presence of both pyridazine and pyrazine rings, along with the chlorine atom, makes Benzyl 4-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)tetrahydro-1(2H)-pyrazinecarboxylate unique. This combination may offer distinct reactivity and biological activity compared to other similar compounds.
Eigenschaften
IUPAC Name |
benzyl 4-(5-chloro-6-oxo-1H-pyridazin-4-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c17-14-13(10-18-19-15(14)22)20-6-8-21(9-7-20)16(23)24-11-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTJVCKNMXWBEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=O)NN=C2)Cl)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640020 |
Source


|
| Record name | Benzyl 4-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-38-6 |
Source


|
| Record name | Benzyl 4-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














